N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a phenyl group and an oxalamide moiety, which is further substituted with a thiophen-2-ylmethyl group. The unique structure of this compound makes it a candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with phenyl halides under basic conditions to form 4-phenylpiperazine.
Alkylation: The 4-phenylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Oxalamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s interaction with various biological targets makes it a candidate for studying receptor-ligand interactions.
Pharmacological Research: Its unique structure allows for the exploration of its pharmacokinetics and pharmacodynamics in preclinical studies.
Mechanism of Action
The mechanism of action of N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Receptor Binding: The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
Thiophene-based Compounds: Compounds with thiophene rings that exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a phenylpiperazine moiety and a thiophen-2-ylmethyl-substituted oxalamide, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(25)21-15-17-7-4-14-26-17)20-8-9-22-10-12-23(13-11-22)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSGUHYGBEJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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